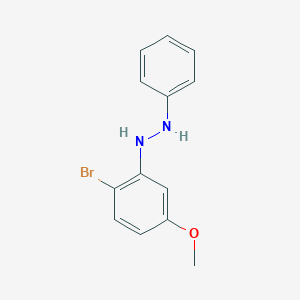
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine is an organic compound that features a bromine atom, a methoxy group, and a phenylhydrazine moiety
Preparation Methods
The synthesis of 1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to optimize efficiency and reduce costs .
Chemical Reactions Analysis
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine can be compared with similar compounds such as:
2-Bromo-5-methoxyphenylboronic acid: This compound also contains a bromine and methoxy group but differs in its boronic acid functionality.
1-(5-Bromo-2-methoxyphenyl)acetone: Similar in structure but contains an acetone group instead of a phenylhydrazine moiety.
The uniqueness of this compound lies in its phenylhydrazine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918946-24-4 |
|---|---|
Molecular Formula |
C13H13BrN2O |
Molecular Weight |
293.16 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C13H13BrN2O/c1-17-11-7-8-12(14)13(9-11)16-15-10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI Key |
CZKXQINYGKVJRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
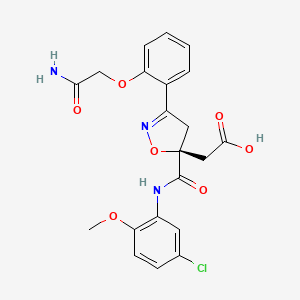
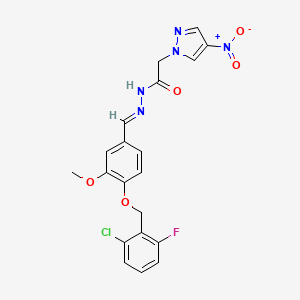
![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)

![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)
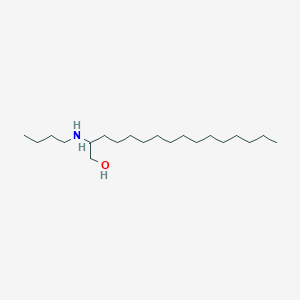
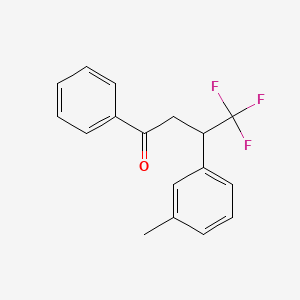
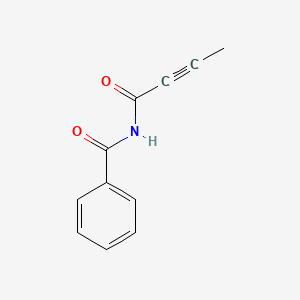
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
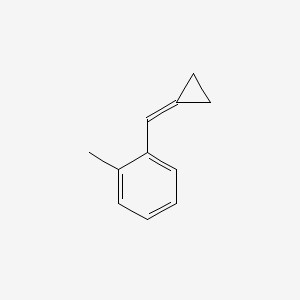
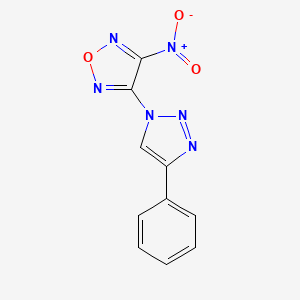

![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
